(1-Methylheptyl)phosphonic Acid
Overview
Description
(1-Methylheptyl)phosphonic Acid, also known as 2-Octyl Phosphonic Acid, is an organophosphorus compound with the molecular formula C8H19O3P and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of a phosphonic acid group attached to a 1-methylheptyl chain. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylheptyl)phosphonic Acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which uses bromotrimethylsilane (BTMS) followed by methanolysis . This method is favored due to its convenience, high yields, and mild conditions. Another method involves stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . This method is effective for preparing phosphonic acids that are stable in acidic media and thermally stable.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes. The use of microwave-assisted synthesis has also been explored to accelerate the reaction process and improve yield .
Chemical Reactions Analysis
Types of Reactions
(1-Methylheptyl)phosphonic Acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Bromotrimethylsilane (BTMS): Used in the McKenna procedure for dealkylation.
Hydrochloric Acid (HCl): Used in the dealkylation of dialkyl phosphonates under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the McKenna procedure yields this compound as the primary product.
Scientific Research Applications
(1-Methylheptyl)phosphonic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylheptyl)phosphonic Acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and as a chelating agent . The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phosphoric Acid (R-O-P(O)(OH)2): Similar in structure but with an additional oxygen atom bonded to the phosphorus.
Phosphinic Acid (R-P(H)(O)(OH)): Contains a hydrogen atom bonded to the phosphorus instead of an alkyl group.
Uniqueness
(1-Methylheptyl)phosphonic Acid is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific coordination or solubility characteristics .
Properties
IUPAC Name |
octan-2-ylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLZJVBTGOVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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